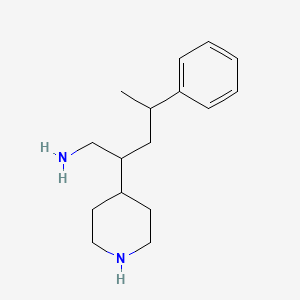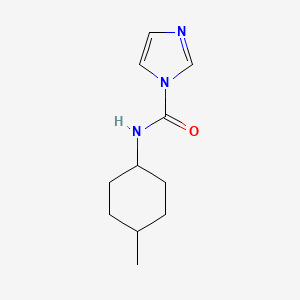![molecular formula C10H15F2NO2 B13185258 Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C10H15F2NO2 and a molecular weight of 219.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate can be compared with other similar compounds, such as:
7,7-difluoro-2-azaspiro[3.5]nonane: This compound lacks the carboxylate group, which affects its reactivity and applications.
7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-chloro-, 1,1-dimethylethyl ester: This compound has a different substituent at the carboxylate position, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of the spirocyclic structure, fluorine atoms, and the carboxylate group, which together confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15F2NO2 |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
methyl 7,7-difluoro-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)2-4-10(11,12)5-3-9/h7,13H,2-6H2,1H3 |
Clé InChI |
CWCBDYBOJBBXMB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CCC(CC2)(F)F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


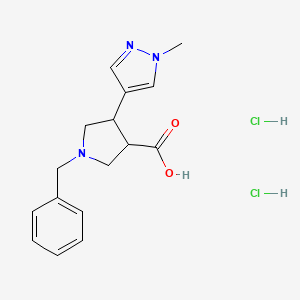
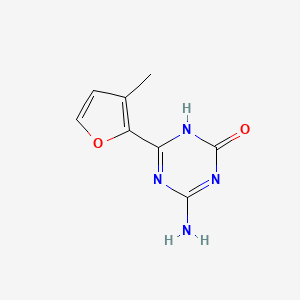
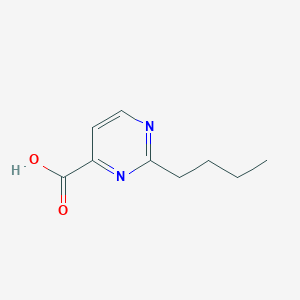


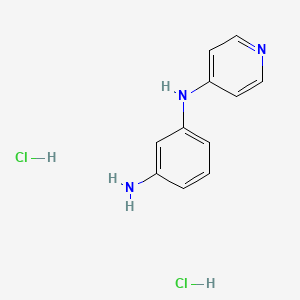
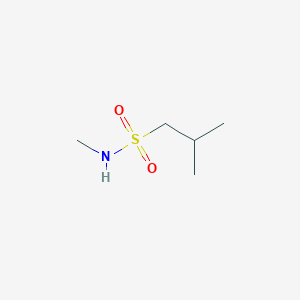
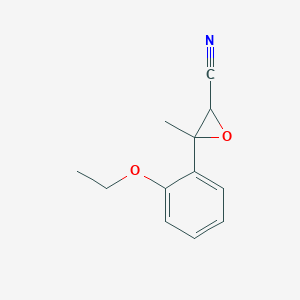


![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)

